2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with chlorophenoxy and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: This compound is structurally similar but lacks the benzimidazole core.
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester: Another related compound used in agricultural applications.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. This core structure allows for diverse interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H21ClN2O2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C23H21ClN2O2/c1-17-6-10-19(11-7-17)27-15-14-26-22-5-3-2-4-21(22)25-23(26)16-28-20-12-8-18(24)9-13-20/h2-13H,14-16H2,1H3 |
InChI Key |
GNSMGDIKAAAKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.